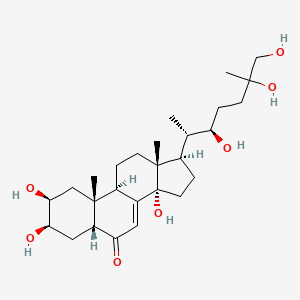

26-Hydroxyecdysone

Description

Overview of Ecdysteroids as Invertebrate Steroid Hormones

Ecdysteroids are a class of steroid hormones that play a critical role in the growth, development, molting, and reproduction of arthropods. mdpi.comresearchgate.netwikipedia.org These polyhydroxylated steroids are distinct from vertebrate steroid hormones in their structure, possessing a full sterol carbon skeleton and a characteristic A/B-cis-ring junction. mdpi.com In insects, the primary function of ecdysteroids is to initiate the molting process, also known as ecdysis, which allows for growth and metamorphosis. wikipedia.orgpnas.org The most well-known and biologically active ecdysteroid in insects is 20-hydroxyecdysone (B1671079) (20E). mdpi.comwikipedia.org Ecdysteroids exert their effects by binding to a nuclear receptor complex composed of the ecdysone (B1671078) receptor (EcR) and ultraspiracle (USP), which then regulates the expression of specific genes. researchgate.netnih.gov Beyond arthropods, ecdysteroids are also found in other invertebrates, as well as in plants (phytoecdysteroids) and fungi (mycoecdysteroids). mdpi.comwikipedia.org

The Position of 26-Hydroxyecdysone Within the Ecdysteroid Family

This compound is a significant metabolite within the complex family of ecdysteroids. It is formed through the hydroxylation of ecdysone at the C-26 position, a reaction catalyzed by the enzyme ecdysteroid 26-hydroxylase. ontosight.ainih.gov This conversion is a key step in the inactivation and catabolism of ecdysone. ontosight.ainih.gov

Functionally, this compound is generally considered an inactivation product, representing a step towards the excretion of the hormone. nih.goveje.cz The addition of the hydroxyl group at the 26-position increases the polarity of the molecule, facilitating its further metabolism and eventual elimination. ontosight.ai This metabolic pathway proceeds from the 26-hydroxyecdysteroid to the corresponding 26-aldehyde and finally to the 26-oic acid. nih.gov

However, the role of this compound is not solely limited to being an inactive metabolite. In some insect species and developmental stages, it can serve as a precursor to other biologically active compounds. For instance, in the tobacco hornworm, Manduca sexta, maternally derived this compound 26-phosphate is hydrolyzed during embryogenesis to release this compound. eje.czresearchtrends.net This is then hydroxylated at the C-20 position to form 20,26-dihydroxyecdysone (B106620), which is an active molting hormone during embryonic development. researchtrends.netoup.com

The formation of this compound and its subsequent metabolites is a crucial part of regulating the precise levels of active ecdysteroids, ensuring that developmental processes are correctly timed. nih.gov The enzyme responsible, ecdysteroid 26-hydroxylase, is a cytochrome P450-dependent oxidase. nih.govnih.gov

Historical Perspectives on Ecdysteroid Metabolic Research

Research into ecdysteroid metabolism has a rich history, beginning shortly after the initial isolation and structural identification of ecdysone and 20-hydroxyecdysone in the mid-20th century. mdpi.com Early research was heavily focused on understanding the biosynthesis of ecdysone from cholesterol and its subsequent conversion to the more active 20-hydroxyecdysone. eje.czcdnsciencepub.com These foundational studies established the central role of these hormones in insect molting and metamorphosis. pnas.org

The investigation into the inactivation pathways of ecdysteroids gained momentum as researchers sought to understand how hormone titers were regulated to ensure normal development. oup.com This led to the identification of several metabolic routes, including hydroxylation, oxidation, epimerization, and the formation of conjugates. ontosight.aioup.com

A significant area of focus became the various hydroxylated metabolites. The discovery of this compound as a major metabolite was a key finding. researchgate.net In the cotton leafworm, Spodoptera littoralis, it was demonstrated that administration of ecdysteroids could induce the activity of ecdysteroid 26-hydroxylase, highlighting a feedback mechanism for hormone inactivation. nih.gov

Structure

3D Structure

Properties

CAS No. |

52717-49-4 |

|---|---|

Molecular Formula |

C27H44O7 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3R)-3,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-15(20(29)7-8-24(2,33)14-28)16-6-10-27(34)18-11-21(30)19-12-22(31)23(32)13-25(19,3)17(18)5-9-26(16,27)4/h11,15-17,19-20,22-23,28-29,31-34H,5-10,12-14H2,1-4H3/t15-,16+,17-,19-,20+,22+,23-,24?,25+,26+,27+/m0/s1 |

InChI Key |

CHEZKCVMQIAGLX-PBUSDRRUSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(CO)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 26 Hydroxyecdysone in Biological Systems

Identification in Invertebrate Organisms

26-Hydroxyecdysone has been identified in a diverse range of invertebrate organisms, where it is typically involved in the complex hormonal regulation of development.

Insect Species and Developmental Stages

The presence of this compound is well-documented in several insect species, often varying in concentration and function depending on the specific developmental stage.

In the embryonic tissues of the tobacco hornworm, Manduca sexta, this compound is a significant ecdysteroid. It is released through the hydrolysis of this compound 26-phosphate, a conjugate derived maternally. nih.gov This free this compound is then hydroxylated at the C-20 position to form 20,26-dihydroxyecdysone (B106620), which is believed to be the active molting hormone during embryogenesis. researchtrends.net The titer of this compound increases dramatically in the first 12 hours of embryogenesis. researchtrends.net Studies have shown that in ovaries and young eggs of M. sexta, the primary ecdysteroid conjugate is this compound 26-phosphate. nih.gov

During the larval and pupal stages of the fruit fly, Drosophila melanogaster, this compound is a known metabolite of the primary molting hormone, 20-hydroxyecdysone (B1671079). nih.gov Its presence is noted throughout the development of many insects, including dipterans. nih.gov In the third larval instar of Drosophila, discrete peaks of this compound have been observed at 16, 24, and 32 hours, following peaks of 20-hydroxyecdysone. nih.gov This suggests a role in the inactivation pathway of the active molting hormone. The conversion of 20-hydroxyecdysone to 20,26-dihydroxyecdysone can occur via the enzyme Cyp18a1. pnas.org

In the flesh fly, Sarcophaga peregrina, the regulation of molting and metamorphosis is also controlled by ecdysteroids. jst.go.jpmdpi.com While research has heavily focused on 20-hydroxyecdysone's role in initiating pupariation and adult development, the metabolic pathways involving this compound are also part of this process. jst.go.jpnih.gov Studies have shown that pathways related to 20-hydroxyecdysone are significantly enriched during metamorphosis, indicating the active processing and metabolism of ecdysteroids. mdpi.comresearchgate.netplos.org

Presence in Embryonic Tissues (e.g., Manduca sexta)

Crustacean Systems (e.g., Macrobrachium rosenbergii)

In the giant freshwater prawn, Macrobrachium rosenbergii, this compound has been identified in late-stage embryos, albeit at relatively low levels. tandfonline.com Its presence, along with ecdysonoic acid and 20-hydroxyecdysonoic acid, suggests that the developing embryo is capable of ecdysteroid biosynthesis, conversion, and inactivation. tandfonline.com This indicates a complete metabolic pathway for ecdysteroids is active even during embryonic development in this crustacean species. tandfonline.comuliege.be Studies have also investigated the effects of environmental contaminants on ecdysteroid levels in M. rosenbergii. uliege.bemnhn.fr

Annelid Systems (e.g., Nereis diversicolor)

The capability to produce this compound extends to annelid worms. In the ragworm, Nereis diversicolor, the metabolism of injected radiolabeled ecdysone (B1671078) resulted in compounds that co-chromatographed with authentic this compound. tandfonline.comtandfonline.com This demonstrates that the enzymatic machinery for 26-hydroxylation is present in this polychaete worm, suggesting a role for this ecdysteroid metabolite in annelid physiology, which may include processes like molting of the cuticle. tandfonline.comtandfonline.comroyalsocietypublishing.org

Detection in Plant Systems (Phytoecdysteroids)

Ecdysteroids are not exclusive to the animal kingdom; they are also produced by certain plants, where they are known as phytoecdysteroids. nih.govmdpi.com These compounds are believed to serve as a defense mechanism against insect herbivores by disrupting their molting and development. mdpi.comcaldic.com While 20-hydroxyecdysone is the most commonly found phytoecdysteroid, a wide variety of over 500 structural analogues have been identified from plant sources. nih.govmdpi.commdpi.com The presence of these compounds in plants, sometimes at concentrations much higher than in insects, highlights a fascinating example of convergent evolution and biochemical warfare between plants and insects. nih.govcaldic.com

| Organism/System | Developmental Stage/Tissue | Key Findings |

| Manduca sexta | Embryonic Tissues | Released from maternally derived conjugates; precursor to 20,26-dihydroxyecdysone. nih.govresearchtrends.net |

| Drosophila melanogaster | Larval and Pupal Stages | Metabolite of 20-hydroxyecdysone; present in discrete peaks during the third larval instar. nih.gov |

| Sarcophaga peregrina | Pupal Stage | Part of the ecdysteroid metabolic pathways active during metamorphosis. jst.go.jpmdpi.com |

| Macrobrachium rosenbergii | Late Embryos | Detected at low levels, indicating embryonic capacity for ecdysteroid metabolism. tandfonline.com |

| Nereis diversicolor | Adult | Capable of metabolizing ecdysone to this compound. tandfonline.comtandfonline.com |

| Plants | Various Tissues | Produced as phytoecdysteroids, likely for defense against insects. nih.govmdpi.comcaldic.com |

Isolation from Specific Plant Genera (e.g., Silene species)

The compound this compound is a naturally occurring phytoecdysteroid found in a variety of plant species. Its isolation has been reported from several plant genera, with the genus Silene (family Caryophyllaceae) being a notable source.

Phytoecdysteroids, including this compound, are plant-derived secondary metabolites that are structurally similar to insect molting hormones. oup.commdpi.com The genus Silene is recognized for containing a diverse array of these compounds. oup.comnih.gov Research has led to the identification and isolation of numerous ecdysteroids from various Silene species, contributing significantly to the understanding of their distribution and chemical diversity. nih.govnih.gov

In a comprehensive metabolite profiling of Silene viridiflora, this compound was identified as one of the major compounds. nih.gov This study, utilizing UHPLC-ESI-MS/MS analysis, successfully annotated 71 different compounds, with flavonoids, triterpene glycosides, and ecdysteroids being the most prevalent. nih.gov The identification of this compound in S. viridiflora was based on its molecular weight and fragmentation pattern. mdpi.com Another study also reported the isolation of 2-deoxy-20,26-dihydroxyecdysone from Silene viridiflora for the first time. oup.com

The isolation process for phytoecdysteroids from Silene species typically involves extraction from the aerial parts of the plant. oup.commdpi.com A common method involves macerating the dried and ground plant material in a solvent such as methanol (B129727). mdpi.com The resulting extract is then subjected to various chromatographic techniques to separate and purify the individual compounds. These techniques can include column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC). oup.comoup.com

For instance, in one procedure, the aerial parts of Silene nutans were extracted with ethanol, followed by a series of purification steps including column chromatography on Celite and silica gel to isolate ecdysteroid glycosides. oup.com Similarly, researchers have used a combination of liquid-liquid extraction, precipitation, solid-phase extraction, and crystallization to isolate 20-hydroxyecdysone from Silene viridiflora. oup.com Further purification of minor ecdysteroids often requires more advanced methods like rotation planar chromatography and preparative HPLC. oup.com

The following table summarizes the findings on the isolation of this compound and related compounds from Silene species:

| Plant Species | Compound(s) Isolated/Identified | Key Findings | Reference(s) |

| Silene viridiflora | This compound, 2-deoxy-20,26-dihydroxyecdysone | This compound was a major identified compound. First-time isolation of 2-deoxy-20,26-dihydroxyecdysone from this species. | oup.comnih.govmdpi.com |

| Silene pseudotites | 2-deoxy-20,26-dihydroxyecdysone | A new ecdysteroid isolated and identified from the aerial parts. | nih.gov |

| Silene nutans | 2-Deoxy-20-hydroxyecdysone 22-O-β-D-glucopyranoside | Used as a model for the purification and identification of ecdysteroid glycosides. | oup.com |

Accumulation Patterns and Variability in Plant Tissues

The concentration and distribution of phytoecdysteroids, including this compound, within a plant are not uniform and can vary significantly between different tissues and organs. researchgate.netnih.gov This variability is also influenced by the plant's developmental stage and environmental conditions. researchgate.net

Generally, higher concentrations of phytoecdysteroids are found in tissues that are crucial for the plant's survival and reproduction, such as young leaves, flowers, anthers, and seeds. mdpi.com This localization supports the hypothesis that these compounds serve a defensive role against herbivorous insects. mdpi.commdpi.com In contrast, stems and roots often contain lower concentrations of these compounds. mdpi.comresearchgate.net However, this pattern can differ between species. nih.gov For example, in Pfaffia glomerata, the highest accumulation of 20-hydroxyecdysone was observed in the roots. ufv.br

Studies on the genus Silene have also revealed variability in ecdysteroid content among different species and even within the same species depending on the season. ishs.org For example, Silene otites showed the highest ecdysteroid concentration in June and July, a period when Silene nutans had its lowest levels. ishs.org When comparing different organs of these two species, the ecdysteroid yield decreased in the order of inflorescence, leaf, root, and then stem. ishs.org

The accumulation of specific ecdysteroids can also differ. While 20-hydroxyecdysone is often the most abundant ecdysteroid, the proportions of other analogues, such as polypodine B and ecdysone, vary among different Silene species. nih.gov

The following table presents data on the variability of ecdysteroid content in different plant parts and species:

| Plant Species | Plant Part | Major Ecdysteroid(s) | Concentration/Yield | Reference(s) |

| Silene otites | Inflorescence, Leaf, Root, Stem | 20-hydroxyecdysone, Integristerone A | Highest concentration in June and July; yield decreases from inflorescence to stem. | ishs.org |

| Silene nutans | Inflorescence, Leaf, Root, Stem | 20-hydroxyecdysone, Integristerone A | Lowest ecdysteroid content in June and July; yield decreases from inflorescence to stem. | ishs.org |

| Silene praemixta | Aerial Parts | 20-hydroxyecdysone | Total ecdysteroids: 2.0% of dry weight; 20-hydroxyecdysone: 0.27% of dry weight. | semanticscholar.org |

| Silene viridiflora | Aerial Parts | 20-hydroxyecdysone | Total ecdysteroids: 1.6% of dry weight; 20-hydroxyecdysone: 0.35% of dry weight. | semanticscholar.org |

| Pfaffia glomerata | Roots, Leaves, Stems | 20-hydroxyecdysone | Predominantly accumulated in roots after 60 days. | ufv.br |

| Chenopodium album | Anthers, Young Leaves, Seeds | Phytoecdysteroids | Highest concentrations in these parts. | mdpi.com |

This variability in the accumulation of this compound and other phytoecdysteroids highlights the dynamic nature of secondary metabolite production in plants, which is influenced by a combination of genetic, developmental, and environmental factors.

Biosynthesis and Metabolic Transformations of 26 Hydroxyecdysone

Enzymatic Pathways Leading to 26-Hydroxylation

The introduction of a hydroxyl group at the C-26 position of ecdysteroids is a key step in their catabolism. This reaction is catalyzed by a specific class of enzymes with distinct subcellular localizations.

Ecdysteroid 26-Hydroxylase Activity

The enzymatic activity responsible for the conversion of ecdysteroids to their 26-hydroxylated forms is known as ecdysteroid 26-hydroxylase. The induction of this enzyme's activity is a critical regulatory mechanism. For instance, in the cotton leafworm, Spodoptera littoralis, administration of ecdysone (B1671078), 20-hydroxyecdysone (B1671079), or the ecdysteroid agonist RH 5849 leads to the induction of ecdysteroid 26-hydroxylase activity. nih.govportlandpress.com This induction is dependent on both RNA and protein synthesis. nih.govportlandpress.com

Strong evidence points to the involvement of cytochrome P450 (CYP) enzymes in the 26-hydroxylation of ecdysteroids. uni-ulm.denih.gov Specifically, the gene CYP18A1 has been identified as encoding an ecdysteroid 26-hydroxylase, a key enzyme in steroid hormone catabolism. researchgate.netresearchgate.net This enzyme is responsible for the conversion of the active hormone 20-hydroxyecdysone (20E) to its less active 26-hydroxylated derivative and its subsequent oxidation to the corresponding carboxylic acid. researchgate.net In Drosophila melanogaster, Cyp18a1 is a crucial enzyme for this inactivation pathway. oup.com The induction of 26-hydroxylase activity by ecdysteroids and their agonists, like RH-5849, in the midgut of Manduca sexta further supports the role of CYP enzymes in a feedback mechanism for hormone inactivation. nih.govnormalesup.org This process is reminiscent of the regulation of vitamin D inactivation in vertebrates. nih.govnormalesup.org

The enzyme system exhibits classic characteristics of a cytochrome P450-dependent monooxygenase, requiring a reducing cofactor and being inhibited by typical P450 inhibitors such as ketoconazole (B1673606) and fenarimol, as well as by a carbon monoxide atmosphere. nih.gov In some insects, such as Helicoverpa armigera, both cyp18a1 and its paralog cyp18b1 are induced by 20E and are thought to function as 26-hydroxylases. frontiersin.org

Ecdysteroid 26-hydroxylase activity has been localized to both the mitochondrial and microsomal fractions of cells. nih.govnih.govnormalesup.orgliverpool.ac.uk In the tobacco hornworm, Manduca sexta, both 20-hydroxyecdysone and the agonist RH-5849 induce 26-hydroxylase activity in the midgut mitochondria and microsomes. nih.govnormalesup.org The microsomal enzyme in this species displays a lower apparent Km for 20-hydroxyecdysone compared to the mitochondrial enzyme for either 20-hydroxyecdysone or ecdysone. nih.gov The Vmax for the 26-hydroxylase in both subcellular compartments is slightly higher with 20-hydroxyecdysone as the substrate compared to ecdysone. nih.gov

Interestingly, the stereochemical outcome of the hydroxylation reaction appears to be linked to its subcellular location. gallmet.co.ukresearchgate.net

Cytochrome P450 Enzyme Involvement (e.g., CYP18A1)

Stereochemical Considerations in 26-Hydroxylation

The hydroxylation at the C-26 position of the ecdysteroid side chain introduces a new chiral center at C-25, leading to the potential formation of two stereoisomers, (25R) and (25S). gallmet.co.ukresearchgate.net The regioselectivity of the hydroxylating enzyme determines which of the two terminal methyl groups of the isopropyl group is modified. gallmet.co.ukresearchgate.net

Studies in a hormone-resistant cell line of Chironomus tentans have provided insights into the stereospecificity of this reaction. In these cells, a microsomal cytochrome P450 enzyme hydroxylates 20-hydroxyecdysone to predominantly yield the (25S)-epimer of 20,26-dihydroxyecdysone (B106620). nih.gov However, when using ponasterone A (a 25-desoxy analog of 20-hydroxyecdysone) as a substrate, the same enzyme system produces primarily the (25R)-epimer of inokosterone (B78545). nih.gov This suggests that the enzyme exhibits high regioselectivity, hydroxylating the same methyl group (C-27) in both substrates. nih.gov Further investigation in this system also identified the (25R)-epimer of 20,26-dihydroxyecdysone as a minor product when 20-hydroxyecdysone was the substrate. nih.gov

There is evidence to suggest a correlation between the subcellular location of the hydroxylase activity and the resulting stereoisomer. The formation of (25R),26-hydroxylated products is thought to be associated with mitochondrial activity, while (25S),26-hydroxylation is linked to microsomal activity. gallmet.co.uk

Further Metabolic Conversions and Conjugation of 26-Hydroxyecdysone

Following its formation, this compound can undergo further metabolic transformations, primarily through oxidation, leading to the formation of acidic metabolites.

Oxidation Pathways to 26-Oic Acids (e.g., Ecdysonoic Acid, 20-Hydroxyecdysonoic Acid)

A major inactivation pathway for ecdysteroids involves the oxidation of the 26-hydroxyl group to a carboxylic acid, a process that renders the hormone inactive. nih.govnih.govliverpool.ac.ukresearchgate.net This conversion proceeds through an intermediate aldehyde. nih.govportlandpress.com The established pathway is: Ecdysteroid → 26-hydroxyecdysteroid → ecdysteroid 26-aldehyde → ecdysteroid 26-oic acid. nih.govportlandpress.comnormalesup.org

The formation of ecdysonoic acid and 20-hydroxyecdysonoic acid from their respective 26-hydroxy precursors has been demonstrated in various insect species and developmental stages. normalesup.orgtandfonline.com For example, in cell-free systems from Spodoptera littoralis, the direct conversion of this compound to the corresponding aldehyde and 26-oic acid has been shown. nih.govportlandpress.comscilit.com Similarly, in the annelid Nereis diversicolor, injected [3H]ecdysone is metabolized to [3H]ecdysonoic acid, which is then excreted. tandfonline.com The enzyme CYP18A1 has been shown to catalyze not only the initial 26-hydroxylation but also the subsequent oxidation to the 26-carboxylic acid. researchgate.net

The formation of these 26-oic acids represents a significant and widespread route for the irreversible inactivation of ecdysteroids, ensuring the decline of hormone titers at the appropriate developmental times. normalesup.orgresearchgate.net

Formation of Conjugates (e.g., Phosphate (B84403) and Glucoside Derivatives)

This compound can undergo conjugation to form more polar metabolites, which is a common inactivation and excretion pathway for ecdysteroids. fst.ac.manih.gov These conjugation reactions primarily involve the formation of phosphate and glucoside derivatives.

In the tobacco hornworm, Manduca sexta, a significant conjugate found in newly laid eggs is this compound 26-phosphate. eje.czliverpool.ac.uk This maternally derived conjugate serves as a storage form of the hormone. liverpool.ac.uk During embryonic development, this phosphate conjugate is hydrolyzed to release free this compound. eje.czliverpool.ac.uk

Another important type of conjugate is the glucoside derivative. In Manduca sexta embryos, a β-D-glucose conjugate of this compound is formed, particularly during the latter half of embryonic development. tandfonline.comoup.com The formation of this this compound 22-glucoside occurs through the action of uridine (B1682114) diphospho-D-glucose (UDPG) glucosyltransferase. tandfonline.com The accumulation of this glucoside conjugate coincides with a decrease in the levels of free this compound and its phosphate conjugate. oup.com

The formation of these conjugates, such as phosphates and glucosides, increases the polarity of this compound, which is generally considered a mechanism for inactivation and preparation for excretion. fst.ac.maunc.edu

Table 1: Key Conjugates of this compound

| Conjugate Name | Organism | Developmental Stage | Reference |

| This compound 26-phosphate | Manduca sexta | Newly laid eggs | eje.czliverpool.ac.uk |

| This compound 22-glucoside | Manduca sexta | Embryonic development | eje.cztandfonline.com |

Role as an Intermediate or Precursor in Ecdysteroid Metabolic Cycles

This compound plays a crucial role as an intermediate in the metabolic pathways of ecdysteroids, being both a product of ecdysone metabolism and a precursor for other biologically relevant molecules.

Conversion to 20,26-Dihydroxyecdysone

A primary metabolic fate of this compound is its conversion to 20,26-dihydroxyecdysone. This reaction involves the hydroxylation of this compound at the C-20 position. eje.cznih.gov

In the embryos of Manduca sexta, after the hydrolysis of the maternally derived this compound 26-phosphate, the released free this compound is hydroxylated at C-20 to yield 20,26-dihydroxyecdysone. eje.czliverpool.ac.ukresearchgate.net This conversion is catalyzed by an embryonic 20-monooxygenase. tandfonline.com The levels of free 20,26-dihydroxyecdysone increase significantly around the time of the deposition of the first larval cuticle. tandfonline.com

While 26-hydroxylation is generally considered an inactivation step, the subsequent 20-hydroxylation to form 20,26-dihydroxyecdysone highlights the complex and interconnected nature of ecdysteroid metabolism. nih.gov However, in some species like Drosophila melanogaster, the formation of 20,26-dihydroxyecdysone from injected radiolabeled 20-hydroxyecdysone was not detected, suggesting species-specific differences in this metabolic pathway. nih.gov

Hydrolysis of Conjugates to Release Free this compound

The release of free this compound from its conjugated forms is a critical step in its metabolic cycle, particularly during embryonic development. As previously mentioned, in Manduca sexta, the major conjugate in newly laid eggs is this compound 26-phosphate. eje.cz

During early embryogenesis, this phosphate conjugate undergoes hydrolysis, leading to a substantial increase in the concentration of free this compound. eje.cztandfonline.com This deconjugation process is catalyzed by a phosphatase enzyme present in the embryos. liverpool.ac.uk The timing of this hydrolysis is crucial, as it provides a source of free ecdysteroid before the embryonic prothoracic glands, the primary site of ecdysteroid synthesis in later stages, have fully differentiated. eje.cz This release of free this compound then allows for its subsequent conversion to 20,26-dihydroxyecdysone. eje.cz

Comparative Analysis of 26-Hydroxylation Metabolism Across Different Organisms

The metabolism of ecdysteroids via 26-hydroxylation exhibits variations across different insect species, highlighting the diversity of detoxification and inactivation pathways.

In many insects, 26-hydroxylation is a major route of ecdysteroid inactivation. nih.gov For instance, in larvae of the Indian mealmoth, Plodia interpunctella, oxidation at C-26 is an active detoxification mechanism for ingested 20-hydroxyecdysone. fst.ac.ma Similarly, in adult Drosophila melanogaster, this compound is a notable metabolite of injected ecdysone. nih.gov

The specific conjugates formed can also differ. While Manduca sexta utilizes both phosphate and glucoside conjugates of this compound, other species may favor different conjugation strategies for ecdysteroids in general. eje.cztandfonline.com For example, in the silkworm, Bombyx mori, phosphorylation is a major metabolic step for ecdysone in diapause eggs, while hydroxylation at C-20 and C-26 becomes more prominent as embryogenesis proceeds in non-diapause eggs. bioone.org

The table below provides a comparative overview of the occurrence of this compound and its derivatives in various organisms.

Table 2: Occurrence of this compound and its Metabolites in Different Organisms

| Organism | Compound(s) | Developmental Stage | Reference |

| Manduca sexta (Tobacco hornworm) | This compound, this compound 26-phosphate, 20,26-Dihydroxyecdysone, this compound 22-glucoside | Eggs, Embryo | eje.cztandfonline.comresearchgate.net |

| Drosophila melanogaster (Fruit fly) | This compound | Adult | nih.gov |

| Bombyx mori (Silkworm) | 3-epi-20,26-dihydroxyecdysone | Non-diapause eggs | bioone.org |

| Schistocerca gregaria (Desert locust) | This compound 2-phosphate | Newly laid eggs | liverpool.ac.uk |

| Calliphora vicina (Blowfly) | This compound, 20,26-dihydroxyecdysone | Not specified | dntb.gov.ua |

This comparative analysis underscores that while 26-hydroxylation is a conserved pathway in ecdysteroid metabolism, the subsequent transformations and conjugations can be species-specific, reflecting adaptations in hormonal regulation and detoxification.

Biological Roles and Physiological Significance of 26 Hydroxyecdysone

Contribution to Ecdysteroid Inactivation and Catabolism

A primary function of 26-hydroxyecdysone is its integral role in the inactivation and breakdown of ecdysteroids, the main molting hormones in arthropods. The process of 26-hydroxylation, which converts ecdysone (B1671078) and its more active form, 20-hydroxyecdysone (B1671079), into this compound, is a critical step in reducing the levels of active molting hormones. nih.govresearchgate.net This inactivation is essential for the precise regulation of ecdysteroid titers, ensuring that developmental processes are correctly timed. nih.gov

The inactivation pathway does not terminate with 26-hydroxylation. Further oxidation of this compound leads to the formation of 26-oic acids. liverpool.ac.uknih.gov This conversion represents an irreversible step in the catabolism of ecdysteroids, effectively removing them from the active hormone pool. oup.com The enzyme responsible for the initial 26-hydroxylation is a cytochrome P450-dependent monooxygenase. nih.govnih.gov Studies have identified that this enzyme can exist in both mitochondrial and microsomal fractions of tissues like the midgut and is subject to regulation, for instance, through phosphorylation, which can enhance its activity. nih.gov

In some insect species, such as Drosophila melanogaster, the gene Cyp18a1 has been identified as encoding the 26-hydroxylase. researchgate.netliverpool.ac.uk The expression of this gene is often induced by the presence of ecdysteroids, indicating a feedback mechanism to control hormone levels. liverpool.ac.ukmdpi.com This enzymatic conversion is a widespread and prominent route for ecdysteroid inactivation across various insect species. uni-ulm.de

Involvement in Invertebrate Developmental Processes

The influence of this compound extends to direct participation in the developmental programs of invertebrates, particularly during embryogenesis and the initiation of molting.

Role in Embryonic Development and Molting Initiation (e.g., Manduca sexta)

In the tobacco hornworm, Manduca sexta, this compound is a predominant ecdysteroid during specific stages of embryonic development. nih.govnih.gov Research has shown that it is the major molting hormone present in embryonated eggs between 24 and 64 hours of development. nih.gov This is in contrast to post-embryonic stages where 20-hydroxyecdysone is typically the major active hormone. nih.gov

During the embryonic development of M. sexta, maternally supplied conjugates of this compound are hydrolyzed to release the free hormone. researchtrends.net This this compound is then hydroxylated at the C-20 position to form 20,26-dihydroxyecdysone (B106620), which is believed to be the active hormone that directs embryonic molting events. researchtrends.net The titers of these ecdysteroids are closely correlated with the secretion of embryonic cuticles. researchtrends.nettandfonline.com

Indirect Interplay with Ecdysteroid Signaling Cascades via Metabolic Products

The metabolic products of this compound, while often considered inactivation products, can indirectly influence ecdysteroid signaling. The conversion of this compound to 20,26-dihydroxyecdysone during the embryonic development of Manduca sexta is a prime example. researchtrends.net In this context, this compound acts as a pro-hormone, giving rise to a metabolite that is active in directing developmental processes. researchtrends.net

Ecological Interactions and Evolutionary Aspects of 26 Hydroxyecdysone

Phytoecdysteroid-Mediated Plant Defense Mechanisms

Plants produce a diverse array of secondary metabolites for defense against herbivores, and among these are phytoecdysteroids. scialert.netnih.gov These compounds are structural analogues of insect molting hormones (ecdysteroids) and are synthesized by certain plant species as a protective measure against phytophagous insects. scialert.netcaldic.com Phytoecdysteroids, such as 20-hydroxyecdysone (B1671079), a precursor to 26-hydroxyecdysone, are considered defensive allelochemicals. scialert.net Their presence in plants is thought to disrupt the endocrine systems of insect predators. scialert.netscielo.br These compounds are found in various plant groups, including ferns, gymnosperms, and angiosperms, and can be isolated from all parts of the plant, often in much higher concentrations than those found in insects themselves. scialert.netresearchgate.netplantarchives.org The concentration of these defensive compounds can vary depending on the plant part, season, and geographical location. scialert.netresearchgate.net It is widely accepted that phytoecdysteroids serve as a defense to deter herbivores. researchgate.net

For insects that have not adapted to the presence of phytoecdysteroids in their diet, ingestion can lead to significant and detrimental physiological disruptions. scialert.netcaldic.com By mimicking the insect's own molting hormones, phytoecdysteroids like 20-hydroxyecdysone bind to the ecdysone (B1671078) receptor and trigger developmental processes at inappropriate times. scialert.netresearchgate.netplantarchives.org This disruption of the normal hormonal balance can severely impair insect development at all life stages. scialert.netresearchgate.net

Table 1: Documented Effects of Phytoecdysteroid Ingestion on Non-Adapted Insects

| Effect Category | Specific Impact | References |

|---|---|---|

| Developmental Disruption | Induces premature or abnormal molting | caldic.comscielo.br |

| Impairs metamorphosis | nih.govwikipedia.org | |

| Reduces fecundity and fertility | plantarchives.orgslideshare.net | |

| Physiological Damage | Causes weight loss and reduces energy reserves | scialert.netplantarchives.orgslideshare.net |

| Leads to increased mortality | scialert.netcaldic.complantarchives.org | |

| Disrupts the endocrine system | scialert.netresearchgate.net | |

| Behavioral Changes | Acts as a feeding deterrent | scialert.netplantarchives.orgmdpi.com |

| Deters oviposition | scielo.br |

While phytoecdysteroids are an effective defense against many generalist insects, some specialized herbivores have evolved countermeasures through their long co-evolutionary history with defended plants. researchgate.netnih.gov These insects can consume plants containing high levels of phytoecdysteroids without suffering the adverse effects seen in non-adapted species. caldic.comresearchgate.net This resistance is achieved through efficient detoxification mechanisms. scialert.netresearchgate.net

Several detoxification strategies have been identified in specialist herbivores. These include metabolic pathways that rapidly degrade or modify the ingested phytoecdysteroids into inactive forms. nih.govfrontiersin.org Key detoxification reactions include 26-hydroxylation, 3-epimerization, and the formation of fatty acid esters (22-esterification) or phosphate (B84403) esters (22-phosphorylation). nih.govfrontiersin.org For instance, the cotton bollworm, Helicoverpa armigera, demonstrates remarkable tolerance to high levels of 20-hydroxyecdysone, which is attributed to efficient detoxification in its midgut, primarily through 22-esterification and 26-hydroxylation. nih.govfrontiersin.org Similarly, the cabbage white butterfly, Pieris rapae, employs a specific gut protein to safely process other plant toxins, a strategy analogous to how specialists handle phytoecdysteroids. arccjournals.com These adaptations allow specialist herbivores to exploit a food source that is toxic to their competitors. arccjournals.com

Impact on Insect Development and Feeding Behavior

Evolutionary Conservation of 26-Hydroxylase Activity Across Animal and Plant Kingdoms

The enzyme responsible for converting 20-hydroxyecdysone into this compound is a 26-hydroxylase. researchgate.net This enzymatic activity is not unique to insects; it represents a deeply conserved metabolic process found across different kingdoms. researchgate.netpnas.org In insects, 26-hydroxylation is a primary pathway for inactivating the active molting hormone 20-hydroxyecdysone, thus regulating its levels and terminating its signal. frontiersin.orgresearchgate.net The cytochrome P450 enzyme CYP18A1 has been identified as the 26-hydroxylase in several insect species, playing a crucial role in hormone degradation and detoxification of ingested phytoecdysteroids. frontiersin.org

In the plant kingdom, a similar C-26 hydroxylation reaction occurs, although it targets different steroidal compounds. researchgate.netannualreviews.org In plants like Arabidopsis, the cytochrome P450 enzyme CYP734A1 catalyzes the C-26 hydroxylation of brassinosteroids, which are plant steroid hormones essential for growth and development. annualreviews.org This process serves to catabolize and inactivate brassinosteroids, thereby regulating plant growth. annualreviews.org The presence of C-26 hydroxylation as a key deactivation step for steroid hormones in both insects (ecdysteroids) and plants (brassinosteroids) points to a strong evolutionary conservation of this pathway for metabolizing sterols. researchgate.netpnas.org This suggests that the use of steroid-based signaling and its regulation through mechanisms like 26-hydroxylation may have evolved before the divergence of the plant and animal lineages. pnas.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 20-hydroxyecdysone |

| This compound |

| Brassinosteroids |

Advanced Methodologies for the Academic Analysis of 26 Hydroxyecdysone

Chromatographic Separation Techniques

Chromatography is the cornerstone of ecdysteroid analysis, enabling the separation of structurally similar compounds from complex mixtures. The choice between conventional and ultra-high-performance liquid chromatography depends on the specific requirements of the analysis, such as resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely established and robust method for the separation, detection, and quantification of ecdysteroids, including 26-hydroxyecdysone. nih.govresearchgate.net The technique typically employs a reversed-phase (RP) stationary phase, most commonly a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. nih.govkoreamed.org Ecdysteroids, being polyhydroxylated steroids, are relatively polar, and their separation is achieved by using a mobile phase consisting of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set to the characteristic absorbance maximum of the ecdysteroid A-ring enone chromophore, which is approximately 242 nm. nih.govmdpi.com While effective, HPLC analysis can present challenges; for instance, in some methanol-based solvent systems, 20-hydroxyecdysone (B1671079) may co-elute with this compound. nih.gov However, specific mobile phase compositions, such as an acetonitrile-water gradient, can be optimized to resolve these closely related metabolites. nih.gov For quantitative studies, a calibration curve is generated using a certified reference standard to determine the concentration of the analyte in the sample. mdpi.com

Table 1: Example HPLC Parameters for Ecdysteroid Analysis

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18, C8 | nih.govkoreamed.orgnih.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | nih.govnih.govmdpi.com |

| Detection | UV/DAD at ~242 nm | nih.govmdpi.com |

| Flow Rate | ~1.0 mL/min | nih.gov |

| Injection Volume | 5-15 µL | nih.govbiophytis.com |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher efficiency, resolution, and speed. researchgate.netmdpi.com The primary distinction of UHPLC is its use of columns packed with sub-2 µm particles. biophytis.com This reduction in particle size leads to a substantial increase in chromatographic efficiency, allowing for faster separations without sacrificing, and often improving, peak resolution. The higher operating pressures required for UHPLC necessitate specialized pump and instrument systems.

For ecdysteroid analysis, UHPLC methods provide shorter run times and increased sensitivity, which is particularly advantageous when analyzing trace amounts of metabolites like this compound in biological samples. mdpi.com The fundamental principles of separation, involving reversed-phase columns and gradient elution with water and acetonitrile or methanol, remain similar to HPLC. mdpi.combiophytis.com The coupling of UHPLC with mass spectrometry (UHPLC-MS) is a powerful tool for modern metabolomics, enabling the rapid and sensitive profiling of ecdysteroids in various matrices.

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and profiling of ecdysteroids. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a combination of retention time data and mass-to-charge ratio (m/z) information, offering high specificity and sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry (LC-MS) for ecdysteroid analysis. nih.gov ESI is a soft ionization method that generates charged ions from thermally labile and polar molecules directly from the liquid phase, making it ideal for compounds like this compound. nih.govpnas.org

The process typically generates protonated molecules, [M+H]⁺, in the positive ion mode. nih.gov However, analysis in negative ion mode is also possible and has been used effectively. nih.gov One study classified ecdysteroids into distinct groups based on their fragmentation patterns in ESI-MS, noting that for some, the protonated molecular ion is the dominant ion, while for others, the loss of water molecules is a primary characteristic. nih.gov This information aids in the preliminary structural identification of unknown ecdysteroids in a sample. nih.gov The progressive metabolism of this compound has been successfully tracked in insect embryos using HPLC-ESI-MS. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful technique for steroid analysis. fda.govmdpi.com In GC/MS, compounds are separated based on their volatility and interaction with a stationary phase in a gaseous mobile phase. fda.gov For polar and non-volatile compounds like ecdysteroids, a chemical derivatization step is typically required to increase their volatility and thermal stability before they can be analyzed by GC. mdpi.com

Once separated, the molecules are ionized, usually by electron ionization (EI), which creates characteristic and extensive fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for compound identification by comparison with mass spectral libraries. fda.gov GC/MS can be highly sensitive, especially when operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. nih.gov While historically significant for ecdysteroid identification, the need for derivatization has led to LC-MS methods becoming more prevalent for routine analysis of these compounds. nih.gov

High-Resolution and Tandem Mass Spectrometry (HRMS/MS) for Metabolite Elucidation

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are advanced techniques critical for the unambiguous identification of known ecdysteroids and the structural elucidation of novel metabolites. nih.govhelmholtz-munich.de HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of an ion. nih.govneu.edu.tr

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal structural details about the original molecule. nih.govresearchgate.net This approach is exceptionally powerful for differentiating between isomers and identifying the positions of metabolic modifications. For example, a targeted approach combining HRMS and MS/MS was successfully used to identify several metabolites of 20-hydroxyecdysone in calf urine, including 20,26-dihydroxyecdysone (B106620), by comparing their fragmentation patterns to that of the parent compound. nih.govresearchgate.net This methodology provides a robust framework for discovering and characterizing new metabolic pathways for ecdysteroids.

Table 2: Key Mass Spectrometric Transitions for Ecdysteroid Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Source(s) |

| 20-Hydroxyecdysone | 481.1 | 371.2 | SRM (LC-MS/MS) | biophytis.com |

| 20-Hydroxyecdysone Metabolites | Varies | Comparison of fragmentation patterns with parent compound | HRMS, MS/MS | nih.govresearchgate.net |

Biochemical and Enzymatic Activity Assays

The study of this compound, a critical catabolite of the primary insect molting hormone 20-hydroxyecdysone (20E), relies on precise and sensitive biochemical and enzymatic assays. These methods are fundamental for elucidating the pathways of ecdysteroid inactivation and understanding the regulation of hormone titers during insect development.

A primary method for quantifying the activity of ecdysteroid 26-hydroxylase, the enzyme responsible for the formation of this compound, is the in vitro radioassay. researchtrends.netresearchgate.net This technique offers high sensitivity for detecting the conversion of ecdysteroids into their hydroxylated metabolites.

The general principle of the radioassay involves the incubation of a radiolabeled substrate, typically tritiated ecdysone (B1671078) ([³H]E) or 20-hydroxyecdysone ([³H]20E), with a tissue homogenate or a subcellular fraction (such as microsomes or mitochondria) containing the 26-hydroxylase enzyme. nih.govnih.gov The reaction mixture is supplemented with necessary cofactors, most notably NADPH, which is required for the activity of cytochrome P450 enzymes, the class to which ecdysteroid 26-hydroxylase belongs. nih.govliverpool.ac.uk

Following incubation under optimized conditions of temperature and pH, the reaction is terminated, and the ecdysteroids are extracted. The substrate and the various metabolites, including the radiolabeled this compound, are then separated and quantified. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the standard methods used for the separation and identification of these compounds. ifremer.frbioone.orgbioone.org The amount of radioactivity associated with the this compound peak allows for the calculation of the enzymatic activity, typically expressed as picomoles of product formed per minute per milligram of protein. nih.gov

This radioenzymological assay has been instrumental in studying ecdysone metabolism in various insect species, including Manduca sexta and in cell lines of Chironomus tentans. researchtrends.netnih.gov

Biochemical assays are crucial for determining the kinetic properties of ecdysteroid 26-hydroxylase and understanding its regulation. Studies on the tobacco hornworm, Manduca sexta, and the epithelial cell line from the dipteran Chironomus tentans have provided significant insights into these aspects. nih.govnih.gov

The enzyme exhibits typical Michaelis-Menten kinetics. The apparent Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the 26-hydroxylase have been determined for different substrates and in different subcellular compartments. For instance, in Chironomus tentans cell lines, the microsomal 26-hydroxylase displayed a Kₘ of 0.96 µM for 20-hydroxyecdysone, with a Vₘₐₓ of 50 pmol/mg protein/min. nih.gov In Manduca sexta, the microsomal enzyme showed a lower apparent Kₘ for 20-hydroxyecdysone compared to the mitochondrial enzyme for either 20-hydroxyecdysone or ecdysone as substrates. nih.gov The Vₘₐₓ in both mitochondrial and microsomal fractions was slightly higher with 20-hydroxyecdysone as the substrate compared to ecdysone. nih.gov

| Organism/Cell Line | Subcellular Fraction | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Source |

|---|---|---|---|---|---|

| Chironomus tentans | Microsomes | 20-Hydroxyecdysone | 0.96 | 50 | nih.gov |

| Manduca sexta | Microsomes | 20-Hydroxyecdysone | Lower than mitochondrial | Slightly higher with 20-Hydroxyecdysone | nih.gov |

| Mitochondria | Ecdysone & 20-Hydroxyecdysone | - |

The activity of ecdysteroid 26-hydroxylase is dependent on specific conditions. Optimal activity for the mitochondrial enzyme in Manduca sexta has been observed at a pH of 7.5 and a temperature range of 30-37°C. nih.gov As a cytochrome P450-dependent monooxygenase, its activity requires a reducing cofactor, with NADPH being the most effective, although NADH can partially substitute it. nih.govliverpool.ac.uk The enzyme's identity as a cytochrome P450 is further confirmed by its inhibition by carbon monoxide and specific P450 inhibitors like ketoconazole (B1673606) and fenarimol. nih.govnih.gov

Regulatory mechanisms for 26-hydroxylase activity include substrate induction. Administration of 20-hydroxyecdysone or the ecdysteroid agonist RH-5849 to Manduca sexta leads to an induction of 26-hydroxylase activity in the midgut mitochondria and microsomes. nih.govnih.gov This suggests a feedback mechanism where the hormone stimulates its own inactivation pathway. nih.gov Furthermore, there is indirect evidence suggesting that the enzyme's activity may be regulated by phosphorylation and dephosphorylation, with the phosphorylated state being more active. nih.gov

In Vitro Radioassays for Hydroxylase Activity

Molecular Genetic Approaches in Studying 26-Hydroxylation Enzymes

The advent of molecular genetics has revolutionized the study of ecdysteroid metabolism, allowing for the identification and functional characterization of the genes encoding the enzymes involved in these pathways. jst.go.jp A key gene identified in the 26-hydroxylation of ecdysteroids is Cyp18a1. uni-ulm.de

Cyp18a1 was first proposed as a candidate gene for the ecdysteroid 26-hydroxylase due to its expression pattern and inducibility by ecdysone. nih.govuni-ulm.de Subsequent research in the fruit fly, Drosophila melanogaster, provided definitive evidence for its function. researchgate.net Transfection of Drosophila S2 cells with Cyp18a1 resulted in the extensive conversion of 20E into its 26-hydroxylated and subsequently oxidized forms, such as 20-hydroxyecdysonoic acid. researchgate.netelifesciences.org

Functional studies using genetic manipulation in Drosophila have been pivotal in confirming the physiological role of Cyp18a1. Overexpression of Cyp18a1 using the GAL4/UAS system leads to a significant reduction in ecdysteroid titers, phenocopying mutations in ecdysteroid biosynthesis genes and resulting in embryonic lethality. oup.combiorxiv.org Conversely, loss-of-function mutations or knockdown of Cyp18a1 disrupt developmental transitions, such as the prepupal to pupal transition, leading to pupal lethality. researchgate.net These genetic approaches have firmly established that Cyp18a1 is essential for inactivating 20E and is crucial for the declines in hormone titer that are necessary for normal metamorphosis. researchgate.netresearchgate.net

The identification of Cyp18a1 has been extended to other insect species, indicating a conserved role in ecdysteroid inactivation. mdpi.comnih.gov For example, homologous genes have been found in various insect orders including Lepidoptera, Coleoptera, and Hymenoptera. frontiersin.org Interestingly, in some lepidopteran species like Bombyx mori and Helicoverpa armigera, a paralogous gene, cyp18b1, has been identified, which is also induced by 20E and is thought to be involved in ecdysteroid metabolism. mdpi.comnih.govfrontiersin.org

Future Research Directions in 26 Hydroxyecdysone Biology

Elucidation of Uncharacterized 26-Hydroxylase Enzymes

The conversion of ecdysteroids to their 26-hydroxylated forms is a critical step in their catabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govuni-ulm.de While CYP18A1 has been identified as a key ecdysteroid 26-hydroxylase in Drosophila melanogaster and other insects, the existence and roles of other, as yet uncharacterized, 26-hydroxylases are strongly suspected. oup.comresearchgate.netresearchgate.netresearchgate.net

In Drosophila, while CYP18A1 is a major player, some studies have hinted at the presence of other enzymes with similar functions. oup.com For instance, research has pointed to developmentally important yet biochemically uncharacterized enzymes like Cyp301a1, Cyp303a1, and Spidey as having potential links to ecdysteroid metabolism. oup.com Furthermore, transcriptomic analyses in species like Spodoptera litura have identified paralogous genes, such as Cyp18b1, which is significantly upregulated upon exposure to 20-hydroxyecdysone (B1671079) and is a paralog of Cyp18a1. mdpi.com This suggests that a family of related enzymes may contribute to 26-hydroxylation, potentially with tissue-specific or developmental stage-specific roles.

Future research should employ a combination of genetic, proteomic, and biochemical approaches to identify and characterize these putative novel 26-hydroxylases. This will involve screening for CYP genes that are expressed in relevant tissues and at appropriate developmental times, followed by functional assays to confirm their 26-hydroxylase activity.

Comprehensive Understanding of Stereochemical Specificity in Metabolism

The hydroxylation at the C-26 position of the ecdysteroid side chain introduces a new chiral center at C-25, leading to the formation of (25R) and (25S) stereoisomers of 26-hydroxyecdysone. researchgate.netnih.gov The stereochemical outcome of this reaction can have significant biological implications, as different stereoisomers may exhibit distinct metabolic fates and biological activities.

Studies in a hormone-resistant cell line from the insect Chironomus tentans have revealed that a microsomal cytochrome P450 enzyme predominantly produces the (25S)-epimer of 20,26-dihydroxyecdysone (B106620). nih.govresearchgate.net Interestingly, further investigation using ponasterone A, a 25-desoxy analog of 20-hydroxyecdysone, showed that the same enzymatic system produces the (25R)-epimer of inokosterone (B78545) as the major metabolite. nih.gov This highlights the regioselectivity of the enzyme, preferentially hydroxylating the same methyl group, designated C-27. nih.gov

It has been proposed that the subcellular localization of the enzyme may influence the stereochemical outcome, with mitochondrial activity potentially favoring the formation of 25R,26-hydroxylated products and microsomal activity leading to 25S,26-hydroxylation. researchgate.net A thorough understanding of the stereochemical specificity of different 26-hydroxylases is crucial. Future investigations should focus on purifying individual 26-hydroxylase enzymes and determining their stereospecificity with various ecdysteroid substrates. This will clarify whether different enzymes are responsible for producing the different stereoisomers and how this is regulated.

Detailed Investigation of Regulatory Networks Governing 26-Hydroxylation

The process of 26-hydroxylation is tightly regulated to ensure precise control over the levels of active ecdysteroids during insect development. nih.govuni-ulm.de This regulation occurs at multiple levels, including transcriptional control of the hydroxylase genes and post-translational modification of the enzymes.

Endogenous and exogenous ecdysteroids have been shown to up-regulate 26-hydroxylase activity. nih.gov For example, both 20-hydroxyecdysone and the ecdysteroid agonist RH-5849 can induce ecdysteroid 26-hydroxylase activity in the midgut of Manduca sexta. nih.gov This suggests a feedback mechanism where high levels of the active hormone trigger its own inactivation. The expression of Cyp18a1 in Drosophila is induced by ecdysone (B1671078), further supporting this regulatory loop. researchgate.net

In addition to transcriptional regulation, there is evidence for post-translational control of 26-hydroxylase activity through phosphorylation. nih.gov Studies have shown that the activity of the mitochondrial 26-hydroxylase can be decreased by treatment with alkaline phosphatase and enhanced by a cAMP-dependent protein kinase, suggesting that the enzyme can exist in less active dephosphorylated and more active phosphorylated states. nih.gov

Future research should aim to dissect the signaling pathways that mediate the hormonal regulation of 26-hydroxylase gene expression. This includes identifying the transcription factors and cis-regulatory elements involved in the ecdysone-dependent induction of these genes. Furthermore, the protein kinases and phosphatases responsible for modulating 26-hydroxylase activity need to be identified to fully understand the dynamic control of this crucial metabolic step.

Exploration of Novel Biological Functions of this compound and its Metabolites

While this compound is primarily considered an inactive metabolite destined for further conversion and excretion, the possibility of it and its derivatives possessing novel biological functions cannot be discounted. oup.com The further oxidation of 26-hydroxylated ecdysteroids by CYP18A1 to 26-ecdysonoic acids is considered an irreversible inactivation step. oup.com However, the biological roles of these acidic metabolites remain largely unexplored.

Interestingly, some studies have suggested that 26-hydroxylated ecdysteroids may have functions in some insects but not others. oup.com For instance, in Chironomus cells, 20,26-dihydroxyecdysone showed weak agonist activity, while its further metabolites, cyclic hemiacetals, were inactive as both agonists and antagonists. nih.gov In contrast, studies on the plant Silene viridiflora have identified this compound as a major compound, and extracts containing it have reported tonic, immunomodulator, and antioxidant activities, although these effects may not be directly attributable to this compound itself. unige.chresearchgate.net

Future research should systematically investigate the potential biological activities of this compound and its various metabolites, including the ecdysonoic acids. This could involve screening these compounds for their ability to bind to nuclear receptors, modulate enzyme activities, or influence cellular signaling pathways. Such studies may reveal unexpected roles for these "inactivation" products and provide a more complete picture of the ecdysteroid regulatory network.

Q & A

Basic Research Questions

Q. What structural and functional characteristics distinguish 26-Hydroxyecdysone from other ecdysteroids like 20-Hydroxyecdysone?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to compare hydroxylation patterns and side-chain modifications. For example, this compound (C27H44O7) differs from 20-Hydroxyecdysone by an additional hydroxyl group at position 26, which can be confirmed via fragmentation patterns (e.g., m/z 479.3014 [M−H]− in HRMS) .

Q. What is the primary biological role of this compound in insect development, and how can this be experimentally validated?

- Methodology : Conduct hormone titrations during critical developmental stages (e.g., embryogenesis) using enzyme immunoassays (EIA) with ecdysone-specific antisera. For example, in Manduca sexta, this compound dominates during early embryonic stages, suggesting a role in molting initiation .

Q. What are the standard protocols for isolating this compound from plant or insect sources?

- Methodology : Optimize extraction using methanol or ethanol solvents, followed by purification via column chromatography and preparative TLC. Silica gel TLC with chloroform-methanol-water systems (e.g., 70:25:5) can separate this compound from analogs based on retention factors .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported bioactivity of this compound across different insect species?

- Methodology : Perform comparative receptor-binding assays using recombinant ecdysone receptors (EcR/USP complexes) from diverse species. Quantify binding affinity via fluorescence polarization or surface plasmon resonance (SPR). Contradictions may arise from species-specific receptor conformations or metabolic pathways .

Q. What experimental designs are optimal for elucidating this compound’s role in autophagy regulation?

- Methodology : Combine RNA interference (RNAi) targeting autophagy-related genes (e.g., Atg5) with this compound treatment in cell lines. Monitor autophagosome formation via LC3-II immunofluorescence and immunoblotting. Dose-response curves can clarify concentration-dependent effects .

Q. How can mass spectrometry workflows be improved to differentiate this compound from isobaric ecdysteroids in complex matrices?

- Methodology : Employ tandem MS/MS with collision-induced dissociation (CID) to isolate unique fragment ions. For example, this compound generates distinct fragments at m/z 441.1962 and 369.0882 in negative-ion mode, unlike 20,26-Dihydroxyecdysone .

Q. What strategies resolve contradictions in this compound’s metabolic stability across tissue types?

- Methodology : Use isotopic labeling (e.g., ²H or ¹³C) to track metabolite turnover via LC-MS. Compare degradation rates in fat body vs. hemolymph samples. Conflicting data may reflect tissue-specific cytochrome P450 activity or excretion pathways .

Q. How does this compound interact with non-classical ecdysone pathways, such as immune response modulation?

- Methodology : Apply transcriptomic profiling (RNA-seq) to hemocytes or fat body tissues post-treatment. Validate candidate immune genes (e.g., antimicrobial peptides) via qPCR. Pathway enrichment analysis (e.g., KEGG) can identify novel signaling cross-talk .

Methodological Considerations

- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, discrepancies in hormone titers may stem from sampling timing or assay specificity .

- Quantitative Workflows : Validate EIA and MS results with internal standards (e.g., deuterated this compound) to control for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.